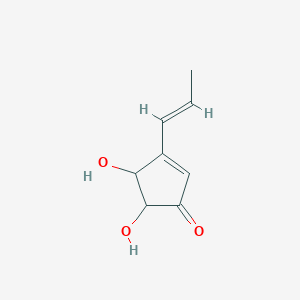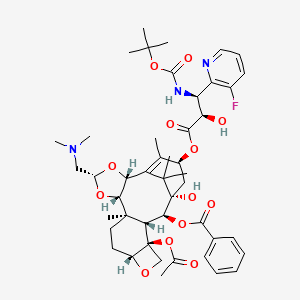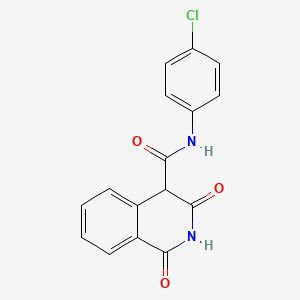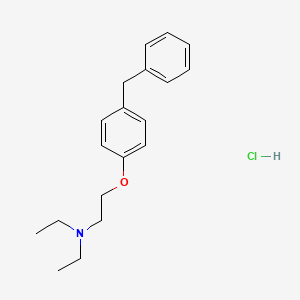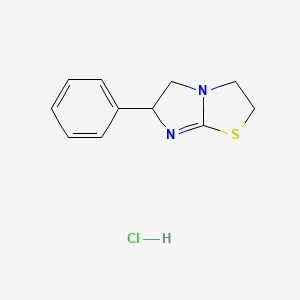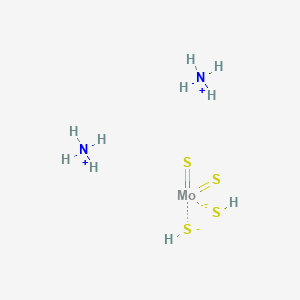
Ammoniumtetrathiomolybdat
Übersicht
Beschreibung
Ammonium tetrathiomolybdate is a chemical compound with the formula (NH₄)₂MoS₄. This bright red ammonium salt is an important reagent in the chemistry of molybdenum and has been used as a building block in bioinorganic chemistry . The compound is known for its distinctive property of undergoing oxidation at the sulfur centers concomitant with the reduction of the metal from molybdenum (VI) to molybdenum (IV) .
Wissenschaftliche Forschungsanwendungen
Ammoniumtetrathiomolybdat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der Synthesechemie und als Baustein in der bioanorganischen Chemie verwendet.
Biologie und Medizin: Die Verbindung wird zur Behandlung von Kupfertoxikose bei Tieren und der Morbus Wilson beim Menschen eingesetzt. Darüber hinaus konnte gezeigt werden, dass es oxidativen Stress bei Cisplatin-induzierter akuter Nierenschädigung über den NRF2-Signalweg lindert.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Sequestrierung von verfügbarem Kupfer und die Hemmung wichtiger fibrotroper Zytokine, darunter das cysteinreiche, saure, sekretierte Protein (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8 und der Bindegewebswachstumsfaktor (CTGF) . Diese Hemmung trägt zur Reduzierung von Fibrose und Tumorwachstum bei. Darüber hinaus setzt die Verbindung Sulfid in kontrollierter Weise frei, was nachweislich oxidativen Stress reduziert und vor Reperfusionsverletzungen schützt .
Wirkmechanismus
The mechanism of action of ammonium tetrathiomolybdate involves the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) . This inhibition helps reduce fibrosis and tumor growth. Additionally, the compound releases sulfide in a controlled manner, which has been shown to reduce oxidative stress and protect against reperfusion injury .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ammonium tetrathiomolybdate plays a significant role in biochemical reactions, primarily as a copper chelator. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase . This inhibition is due to its ability to bind copper ions, thereby reducing their availability for enzymatic reactions. Additionally, ammonium tetrathiomolybdate interferes with angiogenesis and reduces tumor growth by inhibiting NF-κB and downstream cytokines .
Cellular Effects
Ammonium tetrathiomolybdate has profound effects on various types of cells and cellular processes. It has been shown to alleviate oxidative stress in cisplatin-induced acute kidney injury by activating the NRF2 signaling pathway . This activation leads to the upregulation of antioxidant genes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from oxidative damage. Furthermore, ammonium tetrathiomolybdate decreases angiogenesis and cancer cell growth by inhibiting cellular antioxidant copper zinc superoxide dismutase (SOD1) and elevating levels of cellular ROS .
Molecular Mechanism
The molecular mechanism of ammonium tetrathiomolybdate involves its ability to bind copper ions, thereby inhibiting copper-dependent enzymes and reducing copper availability for cellular processes . This compound also activates the NRF2 pathway by inhibiting NRF2 ubiquitination, leading to the upregulation of antioxidant genes . Additionally, ammonium tetrathiomolybdate interferes with angiogenesis by inhibiting NF-κB and downstream cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium tetrathiomolybdate change over time. It releases sulfide in a controlled manner, which is dependent on factors such as pH, temperature, and thiol concentration . This controlled release reduces metabolism and protects against reperfusion injury and organ damage following ischemia . The stability and degradation of ammonium tetrathiomolybdate are also influenced by these factors, with its effects observed over both short-term and long-term studies .
Dosage Effects in Animal Models
The effects of ammonium tetrathiomolybdate vary with different dosages in animal models. At lower doses, it has been shown to reduce oxidative stress and protect against acute kidney injury . At higher doses, it may lead to toxic effects due to excessive inhibition of copper-dependent enzymes and disruption of cellular processes . The therapeutic window for ammonium tetrathiomolybdate is therefore critical to its efficacy and safety in animal models .
Metabolic Pathways
Ammonium tetrathiomolybdate is involved in metabolic pathways related to copper metabolism. It acts by competing with copper absorption in the bowel and increasing copper excretion . This compound also interacts with enzymes involved in oxidative stress responses, such as NRF2 and superoxide dismutase . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, ammonium tetrathiomolybdate is transported and distributed through interactions with transporters and binding proteins. It efficiently reduces intestinal copper uptake and is distributed to various organs, including the liver and kidneys . The localization and accumulation of ammonium tetrathiomolybdate are influenced by its binding to copper ions and subsequent transport to target tissues .
Subcellular Localization
Ammonium tetrathiomolybdate exhibits specific subcellular localization, primarily within organelles involved in copper metabolism and oxidative stress responses. It targets mitochondria, where it inhibits mitochondrial ROS production and protects against oxidative damage . This localization is facilitated by its ability to bind copper ions and interact with mitochondrial proteins involved in ROS regulation .
Vorbereitungsmethoden
Ammonium tetrathiomolybdate is prepared by treating solutions of molybdate (MoO₄²⁻) with hydrogen sulfide (H₂S) in the presence of ammonia (NH₃). The reaction can be represented as follows :
(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O
In industrial production, the ammonium sulfide solution is combined with sodium molybdate under an argon atmosphere and heated to 100°C. After stirring for 0.5 hours, ammonium hydrogen sulfate is added, and the mixture is allowed to crystallize for 24 hours. The resulting crystals are filtered, washed with cold distilled water and ethanol, and dried at room temperature .
Analyse Chemischer Reaktionen
Ammoniumtetrathiomolybdat durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation und Reduktion: Das Thiometallatanion [MoS₄]²⁻ wird an den Schwefelzentren oxidiert, während das Metall von Molybdän(VI) zu Molybdän(IV) reduziert wird.
Thermische Zersetzung: Die thermische Zersetzung von this compound führt bei Temperaturen zwischen 155 °C und 280 °C zur Bildung von Molybdäntrisulfid (MoS₃), Ammoniak (NH₃) und Schwefelwasserstoff (H₂S).
Ligandenbildung: Das Anion [MoS₄]²⁻ wirkt als hervorragender Ligand und bildet Komplexe mit verschiedenen Metallionen, wie z. B. Nickel(II) unter Bildung von [Ni(MoS₄)₂]²⁻.
Vergleich Mit ähnlichen Verbindungen
Ammoniumtetrathiomolybdat ist einzigartig aufgrund seiner Fähigkeit, Sulfid in kontrollierter Weise freizusetzen, und seiner Wirksamkeit als Kupferchelatbildner. Zu ähnlichen Verbindungen gehören:
Ammoniumtetrathiovanadat: Ähnliche Struktur, aber anstelle von Molybdän Vanadium enthaltend.
Ammoniumtetrathionickelat: Enthält Nickel und weist unterschiedliche chemische Eigenschaften und Anwendungen auf.
Diese Verbindungen weisen einige Ähnlichkeiten in ihrer Struktur und Reaktivität auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und ihrem chemischen Verhalten.
Eigenschaften
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-55-6 | |
| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOMOLIBDATE DIAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


